

An In-depth Technical Guide to 4-Bromo-3-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 4-Bromo-3-Methoxyphenylboronic Acid

Cat. No.: B595319

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Bromo-3-methoxyphenylboronic acid**, a key building block in modern organic synthesis. Valued for its role in the formation of carbon-carbon bonds, this reagent is particularly significant in the development of complex molecules for the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery.

Core Compound Data

The fundamental properties of **4-Bromo-3-methoxyphenylboronic acid** are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety assessments.

Property	Value
Molecular Formula	C ₇ H ₈ BBrO ₃ [1]
Molecular Weight	230.8516 g/mol [2]
CAS Number	1256345-59-1 [1]

Key Applications in Synthetic Chemistry

4-Bromo-3-methoxyphenylboronic acid is a versatile reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate. The Suzuki-Miyaura coupling is favored in synthetic chemistry due to its mild reaction conditions, tolerance for a wide variety of functional groups, and the relatively low toxicity of the boronic acid reagents.

The presence of the bromo and methoxy functionalities on the phenyl ring allows for orthogonal synthetic strategies and fine-tuning of the electronic properties of the target molecules, making it a valuable component in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, including anticancer agents and central nervous system modulators.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-Bromo-3-methoxyphenylboronic acid** with an aryl halide. This procedure is a generalized template and may require optimization for specific substrates.

Materials:

- **4-Bromo-3-methoxyphenylboronic acid** (1.2 - 1.5 equivalents)
- Aryl Halide (e.g., an aryl bromide or iodide) (1.0 equivalent)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 - 0.05 equivalents)
- Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equivalents)^[3]
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)^[3]
- Anhydrous Sodium Sulfate or Magnesium Sulfate

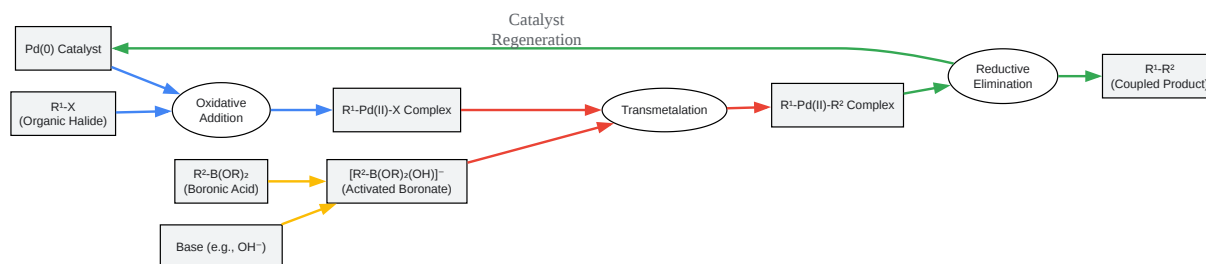
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), **4-Bromo-3-methoxyphenylboronic acid** (1.2 equiv.), and the base (2.0 equiv.).[\[3\]](#)
- **Inert Atmosphere:** Seal the flask and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[\[3\]](#)
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst (0.03 equiv.).[\[3\]](#)
- **Reaction:** Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.[\[3\]](#)
- **Monitoring:** Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[\[3\]](#)
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the final biaryl compound.[\[3\]](#)

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The diagram below illustrates this fundamental process.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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